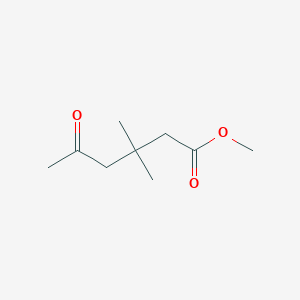

Methyl 3,3-dimethyl-5-oxohexanoate

Descripción

Methyl 3,3-dimethyl-5-oxohexanoate is a branched methyl ester featuring a ketone group at the 5th position and two methyl substituents at the 3rd position of its hexanoate backbone. This compound is structurally characterized by its ester (-COOCH₃) and ketone (-C=O) functional groups, which confer unique reactivity and physical properties. It is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and specialty chemicals, due to its steric and electronic properties .

Propiedades

IUPAC Name |

methyl 3,3-dimethyl-5-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-7(10)5-9(2,3)6-8(11)12-4/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUYLFCBWGXUTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497332 | |

| Record name | Methyl 3,3-dimethyl-5-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68208-76-4 | |

| Record name | Methyl 3,3-dimethyl-5-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 3,3-dimethyl-5-oxohexanoate can be synthesized through the esterification of 3,3-dimethyl-5-oxohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production scale .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the keto group in this compound can yield alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted esters.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 3,3-dimethyl-5-oxohexanoate is widely used as an intermediate in organic synthesis. It plays a crucial role in the development of pharmaceuticals, agrochemicals, and fine chemicals due to its reactivity and ability to undergo various chemical transformations .

Biological Studies

In biological research, this compound can be utilized to study metabolic pathways involving esters. Its derivatives may serve as substrates or inhibitors in enzymatic reactions, providing insights into biochemical processes.

Industrial Applications

The compound is also used in the production of flavors and fragrances. Its unique chemical properties allow it to contribute to the formulation of various consumer products, enhancing their sensory attributes .

Case Studies and Research Findings

Case Study 1: Pharmaceutical Development

Research has demonstrated that this compound serves as a precursor for synthesizing novel pharmaceutical agents. For instance, its derivatives have been explored for their potential anti-inflammatory properties in drug formulations.

Case Study 2: Agrochemical Synthesis

In agrochemical research, this compound has been utilized to develop new herbicides that are more effective and environmentally friendly. Its reactivity allows for the modification of existing herbicide structures to enhance efficacy while reducing toxicity.

Mecanismo De Acción

The mechanism of action of methyl 3,3-dimethyl-5-oxohexanoate involves its reactivity as an ester and a ketone. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The keto group can participate in various chemical transformations, including reduction and oxidation reactions. These reactions are facilitated by the molecular structure and the presence of reactive functional groups .

Comparación Con Compuestos Similares

Structural and Molecular Differences

The following table summarizes key structural and molecular distinctions between Methyl 3,3-dimethyl-5-oxohexanoate and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Ester Group | Ketone Position |

|---|---|---|---|---|---|

| This compound | C₉H₁₆O₃ | 172.22 | 3,3-dimethyl | Methyl | 5-oxo |

| Methyl 5-oxohexanoate | C₇H₁₂O₃ | 144.17 | None | Methyl | 5-oxo |

| Ethyl 2-isopropyl-5-methyl-3-oxohexanoate | C₁₁H₂₀O₃ | 200.27 | 2-isopropyl, 5-methyl | Ethyl | 3-oxo |

| Methyl 2-acetyl-3-(3-nitrophenyl)-5-oxohexanoate | C₁₅H₁₇NO₆ | 307.30 | 2-acetyl, 3-nitrophenyl | Methyl | 5-oxo |

Key Observations :

- Methyl 5-oxohexanoate (C₇H₁₂O₃) lacks the 3,3-dimethyl groups, resulting in a simpler structure and lower molecular weight (144.17 vs. 172.22 g/mol).

- Ethyl 2-isopropyl-5-methyl-3-oxohexanoate (C₁₁H₂₀O₃) differs in ester type (ethyl vs. methyl) and ketone position (3-oxo vs. 5-oxo). The ethyl group increases molecular weight (200.27 g/mol) and may reduce hydrolysis rates compared to methyl esters .

- Methyl 2-acetyl-3-(3-nitrophenyl)-5-oxohexanoate (C₁₅H₁₇NO₆) incorporates aromatic and nitro groups, significantly altering solubility and electronic properties. The nitro group introduces strong electron-withdrawing effects, influencing reactivity in substitution reactions .

Physical and Chemical Properties

- Boiling Points and Solubility: Methyl esters (e.g., Methyl 5-oxohexanoate) generally exhibit lower boiling points than ethyl analogs due to shorter alkyl chains. The 3,3-dimethyl groups in this compound may further lower solubility in polar solvents due to increased hydrophobicity . Ethyl 2-isopropyl-5-methyl-3-oxohexanoate’s larger size and branched structure likely result in higher viscosity and lower volatility compared to the target compound .

- Reactivity: The 5-oxo group in this compound facilitates nucleophilic additions (e.g., Grignard reactions), but steric hindrance from the dimethyl groups may slow reactions at adjacent positions. In contrast, Methyl 5-oxohexanoate’s unsubstituted chain allows easier access for nucleophiles, enhancing its utility in ketone-based syntheses .

Actividad Biológica

Methyl 3,3-dimethyl-5-oxohexanoate, also known by its CAS number 68208-76-4, is a compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.20 g/mol |

| Density | 1.02 g/cm³ |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Flash Point | 90 °C |

Biological Activity

This compound exhibits various biological activities that are of interest in pharmacology and biochemistry:

- Anticancer Properties : Research indicates that compounds similar to this compound can enhance the release of chemotherapeutic agents like Camptothecin into cancer cells, thereby improving therapeutic efficacy against tumors .

- Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for certain enzymes, which may have implications in metabolic pathways and disease treatment .

- Synthesis of Bioactive Compounds : this compound serves as an intermediate in the synthesis of various bioactive molecules, including those with potential applications in drug development .

Case Study 1: Anticancer Activity

A study explored the use of this compound in enhancing the delivery of Camptothecin to cancer cells. The results indicated a significant increase in cellular uptake and cytotoxicity when combined with this ester, suggesting its potential as a drug delivery enhancer.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with lipases and esterases. The compound was found to competitively inhibit these enzymes, leading to altered metabolic pathways in yeast models. This inhibition could be leveraged for therapeutic purposes in metabolic disorders .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Starting Material : Isophorone is treated with ozone to form an ozonide.

- Alcoholysis : This ozonide is then subjected to alcoholysis using methanol or similar alcohols to yield the desired ester.

- Purification : The final product is purified using standard organic chemistry techniques such as distillation or chromatography.

Q & A

What are the optimized synthetic pathways for Methyl 3,3-dimethyl-5-oxohexanoate, and how do reaction conditions influence yield?

Basic

The synthesis typically involves Michael addition of methyl acrylate derivatives with ketone precursors. For example, a method analogous to methyl β-ketoester synthesis (e.g., using acetone and a catalyst) under controlled temperatures (20–120°C) achieves high selectivity . Key variables include solvent polarity (e.g., THF or DMF), catalyst choice (e.g., Lewis acids), and reaction time. Yields >80% are reported under optimized anhydrous conditions.

Advanced

Advanced routes may employ asymmetric catalysis to control stereochemistry at the 3,3-dimethyl position. For instance, chiral auxiliaries or organocatalysts (e.g., proline derivatives) can induce enantioselectivity during the ketone formation step. Comparative studies of Grignard vs. organozinc reagents in alkylation steps reveal differences in byproduct formation, requiring GC-MS or HPLC analysis to quantify impurities .

How can NMR and X-ray crystallography resolve ambiguities in the structural assignment of this compound?

Basic

1H-NMR is critical for identifying proton environments: the methyl ester (δ ~3.7 ppm), ketone-adjacent methyl groups (δ ~1.2–1.4 ppm), and the oxohexanoate backbone (δ ~2.5–3.0 ppm). 13C-NMR confirms the ketone (δ ~210 ppm) and ester carbonyl (δ ~170 ppm) .

Advanced

X-ray crystallography (e.g., from analogous compounds like methyl 6-amino-3,3-dimethyl-5-oxohexanoate) reveals bond angles and torsional strain in the 3,3-dimethyl moiety. Discrepancies between computational (DFT) and experimental data may arise due to crystal packing effects, requiring Rietveld refinement to validate .

What spectroscopic techniques are most effective for characterizing degradation products of this compound?

Basic

FT-IR identifies hydrolysis products: loss of ester carbonyl (1720 cm⁻¹) and emergence of carboxylic acid (1700–1680 cm⁻¹). LC-MS detects intermediates like 3,3-dimethyl-5-oxohexanoic acid (m/z ~159) under acidic conditions .

Advanced

High-resolution mass spectrometry (HRMS) coupled with isotopic labeling (e.g., deuterated solvents) tracks kinetic isotope effects during hydrolysis. NMR relaxation studies (T1/T2 measurements) quantify steric hindrance around the dimethyl groups, influencing degradation rates .

How does the steric bulk of the 3,3-dimethyl group influence reactivity in nucleophilic acyl substitution?

Advanced

The 3,3-dimethyl group creates steric hindrance , reducing nucleophilic attack at the β-keto position. Kinetic studies using substituted amines (e.g., aniline vs. tert-butylamine) show a 10-fold decrease in reaction rates with bulkier nucleophiles. Computational models (DFT) correlate activation energy with van der Waals radii of substituents .

What are the key challenges in identifying biological targets for this compound derivatives?

Advanced

Derivatives may interact with enzymes requiring flexible active sites (e.g., dehydrogenases). Competitive binding assays with fluorogenic substrates (e.g., NADH analogs) quantify inhibition constants (Ki). False positives arise due to nonspecific interactions with thiol groups, requiring orthogonal validation via surface plasmon resonance (SPR) .

How can contradictory data on the compound’s stability in aqueous buffers be reconciled?

Advanced

Discrepancies arise from pH-dependent hydrolysis : at pH 7.4, the ester hydrolyzes slowly (t1/2 ~24 hrs), while at pH <5, rapid acid-catalyzed cleavage occurs (t1/2 ~2 hrs). Buffer composition (e.g., phosphate vs. Tris) also affects ionic strength and degradation pathways. Use Arrhenius plots to extrapolate stability under storage conditions .

What computational methods predict the compound’s bioavailability and metabolic fate?

Advanced

QSAR models trained on β-ketoesters predict moderate logP (~1.5) and low BBB permeability. Docking simulations with cytochrome P450 isoforms (e.g., CYP3A4) identify likely oxidation sites (e.g., α-to-ketone methyl groups). Metabolite identification via in silico fragmentation libraries (e.g., MetFrag) aligns with experimental LC-MS/MS data .

How does the compound’s reactivity compare to structurally similar β-ketoesters?

Basic

Compared to methyl 3-oxopentanoate, the 3,3-dimethyl group reduces enolization propensity, shifting keto-enol equilibrium toward the keto form (verified by UV-Vis at 280 nm). This impacts condensation reactions (e.g., Knorr pyrrole synthesis) by lowering dienolate formation .

Advanced

Kinetic isotopic effect (KIE) studies using deuterated dimethyl groups reveal slower proton abstraction rates (kH/kD ~3.2), confirming steric and electronic modulation of reactivity. Comparative XRD of enol tautomers in analogous compounds (e.g., methyl 4-methyl-3-oxopentanoate) shows reduced crystallinity due to hindered planarization .

What strategies resolve regioselectivity issues in derivatizing the 5-oxo group?

Advanced

Protecting group strategies (e.g., ethylene ketal formation) shield the ketone during functionalization of the ester. Reductive amination with NaBH3CN selectively targets the oxo group, while Grubbs catalysts enable olefin metathesis at distal sites without ketone interference .

How do solvent effects influence the compound’s catalytic hydrogenation?

Advanced

Hydrogenation of the ketone to alcohol is solvent-dependent: polar aprotic solvents (e.g., DMF) favor Pt/C-catalyzed reduction (TOF ~50 h⁻¹), while protic solvents (e.g., MeOH) stabilize intermediates, reducing side reactions. In situ ATR-IR monitors H2 uptake and intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.